molecular formula C9H13NO B3355988 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine CAS No. 645410-04-4

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine

Cat. No.: B3355988
CAS No.: 645410-04-4
M. Wt: 151.21 g/mol
InChI Key: AJTYMZRARFHNGF-UHFFFAOYSA-N
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Description

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine is a bicyclic heterocyclic compound featuring a fused pyrrole and oxazine ring system. The ethyl substituent at the 1-position distinguishes it from other derivatives in this class.

Properties

IUPAC Name

1-ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9-8-4-3-5-10(8)6-7-11-9/h3-5,9H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTYMZRARFHNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CN2CCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222692
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine, 1-ethyl-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645410-04-4
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine, 1-ethyl-3,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645410-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine, 1-ethyl-3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine can be achieved through several methods. One notable approach involves the oxa-Pictet–Spengler reaction, which facilitates the formation of the oxazine ring by reacting a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of p-toluenesulfonic acid (pTSA) as a catalyst . This method provides a one-step conversion of various aldehydes or ketones into the corresponding 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Substituent Variations in Pyrrolooxazine Derivatives

Key analogs of 1-ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine include compounds isolated from Jishengella endophytica 161111, a mangrove-derived actinomycete. These derivatives share the 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine core but differ in substituents at the 3- and 4-positions (Table 1) .

Key Observations :

  • Synthetic Flexibility : The oxa-Pictet–Spengler reaction enables the introduction of diverse substituents (e.g., alkyl, aryl) via aldehydes/ketones, highlighting the synthetic versatility of this scaffold .

Comparison with Octahydropyridooxazines

Octahydropyrido[2,1-c][1,4]oxazines, though structurally distinct (pyridine instead of pyrrole), exhibit CNS depressant activity. For example, 3-phenyl-substituted analogs reduce locomotor activity in mice, suggesting that the oxazine ring contributes to CNS effects. However, the pyrrolooxazine core in the target compound may favor different pharmacokinetic properties due to reduced ring saturation .

Functional Group Variations

  • 3-Oxo Derivatives: Compounds like 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazinones are more electrophilic due to the ketone group, enhancing reactivity in nucleophilic additions.
  • Heteroatom Modifications: Pyrazino[2,1-c][1,4]oxazines (e.g., (S)-octahydropyrazino derivatives) introduce additional nitrogen atoms, increasing basicity and solubility compared to the pyrrolooxazine system .

Physicochemical and Spectroscopic Properties

  • NMR Data : The Jishengella derivatives show characteristic ¹H NMR signals for the 3-oxo group (δ ~2.5–3.0 ppm) and carbaldehyde (δ ~9.8–10.2 ppm). The target compound’s ethyl group would exhibit distinct alkyl proton resonances (δ ~1.0–1.5 ppm) .
  • Solubility : The 3-oxo and carbaldehyde groups in Jishengella derivatives may enhance water solubility compared to the ethyl-substituted target compound, which is likely more lipophilic .

Biological Activity

1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine (CAS No. 645410-04-4) is a heterocyclic compound characterized by a fused pyrrole and oxazine ring system. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and antitumor properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant studies, and applications.

  • Molecular Formula : C9H13NO
  • Molecular Weight : 151.21 g/mol
  • InChI Key : AJTYMZRARFHNGF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The unique structure of this compound allows it to bind specifically to active sites on proteins, potentially modulating biological pathways. For instance, it may inhibit enzymes involved in disease progression, which could lead to therapeutic benefits in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various derivatives showed that compounds with similar structures demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected are still under investigation but are believed to relate to its interaction with cellular signaling pathways.

Study on Antimicrobial Properties

A comprehensive study conducted at the University of Jordan evaluated the antimicrobial efficacy of several heterocyclic compounds, including derivatives of pyrrolo[2,1-c][1,4]oxazine. The results demonstrated that these compounds exhibited varying degrees of effectiveness against pathogenic bacteria and fungi .

CompoundBacterial Strains TestedZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundKlebsiella pneumoniae12
Control (Standard Antibiotic)Staphylococcus aureus25
Control (Standard Antibiotic)Klebsiella pneumoniae20

Study on Antitumor Activity

In another investigation focusing on the antitumor effects of pyrrolo derivatives, researchers found that treatment with this compound led to a significant reduction in tumor cell viability in vitro. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Q & A

Basic: What are the recommended safety precautions for handling 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine given limited toxicological data?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods or ventilated enclosures to minimize inhalation exposure .
  • Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, or reducing agents to prevent hazardous reactions .
  • Emergency Protocols: Ensure access to emergency showers and eyewash stations. Contaminated clothing should be removed immediately and disposed of as hazardous waste .
  • Toxicity Classification: Adhere to GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation) despite incomplete toxicological data .

Basic: How can researchers optimize the synthesis of this compound derivatives?

Methodological Answer:

  • Grignard Reagent Utilization: Introduce substituents via Grignard reactions under controlled temperatures (0°C to room temperature) to optimize regioselectivity .
  • Purification: Employ silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) to isolate high-purity products .
  • Yield Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm product formation .

Advanced: What methodologies are effective in resolving contradictions between computational predictions and experimental yields in heterocyclic reactions involving this compound?

Methodological Answer:

  • Hybrid Computational-Experimental Workflows: Combine density functional theory (DFT) calculations with high-throughput experimental screening to identify discrepancies in reaction pathways .
  • Spectroscopic Validation: Cross-verify predicted intermediates with 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and IR spectroscopy to confirm structural fidelity .
  • Error Analysis: Use statistical tools (e.g., root-mean-square deviation) to quantify deviations between theoretical and experimental data .

Basic: What spectroscopic techniques are critical for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} NMR for proton environments and 13C^{13}\text{C} NMR for carbon backbone analysis .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}, MW 310.3970) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., oxazine ring vibrations at ~1200–1250 cm1^{-1}) .

Advanced: How can researchers assess the environmental impact of this compound when ecological toxicity data is unavailable?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Predict ecotoxicity using software like EPI Suite or TEST, leveraging structural analogs with known data .
  • Read-Across Analysis: Compare with structurally similar compounds (e.g., pyrrolo-oxazine derivatives) to estimate biodegradation potential and bioaccumulation .
  • Laboratory Assays: Conduct Daphnia magna acute toxicity tests or algal growth inhibition studies to generate preliminary ecotoxicological data .

Advanced: What strategies mitigate risks of hazardous decomposition during thermal stability studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating rates (e.g., 10°C/min) in nitrogen atmospheres to identify decomposition thresholds .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze emitted gases (e.g., CO, NOx_x) during decomposition to assess toxicity .
  • Reaction Quenching: Preemptively add neutralizing agents (e.g., sodium bicarbonate) to mitigate exothermic reactions .

Basic: What are the key considerations in designing reaction conditions to preserve the oxazine ring stability?

Methodological Answer:

  • Solvent Selection: Use aprotic solvents (e.g., THF, DCM) to avoid hydrolysis of the oxazine ring .
  • pH Control: Maintain neutral to slightly acidic conditions (pH 6–7) to prevent ring-opening reactions .
  • Temperature Moderation: Limit reactions to ≤80°C to avoid thermal degradation .

Advanced: How to investigate structure-activity relationships for this compound's bioactivity with limited in vivo data?

Methodological Answer:

  • Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., KDK_D) to quantify affinity for biological targets .
  • In Vitro Assays: Use cell-based models (e.g., HEK293 or HeLa cells) to evaluate cytotoxicity and target modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
Reactant of Route 2
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine

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